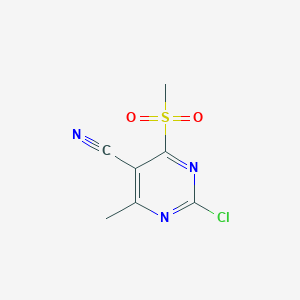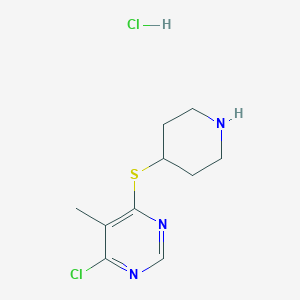![molecular formula C22H15N B12967039 5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
5-Phenyl-5H-benzo[b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5H-benzo[b]carbazole is a polycyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their unique structural properties, which include a fused tricyclic system consisting of two benzene rings and a pyrrole ring. The addition of a phenyl group at the 5-position of the benzo[b]carbazole enhances its chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-5H-benzo[b]carbazole typically involves multi-step reactions. One common method includes the cyclization of 2-arylindoles with aryl ketones. This process can be catalyzed by Lewis acids, such as FeCl2, which facilitate the cycloaddition and subsequent intramolecular alkylation . Another approach involves the use of metal-free C-H amination strategies, where 2-aminebiaryls, α-azidobiaryls, and 2-nitrobiaryls serve as substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Phenyl-5H-benzo[b]carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, as well as its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Phenyl-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, its ability to modulate enzyme activity and receptor binding contributes to its therapeutic potential.
Comparison with Similar Compounds
5H-Benzo[4,5]thieno[3,2-c]carbazole: Similar in structure but contains a sulfur atom in the heterocyclic ring.
7,9-Dimethyl-5-phenyl-sulfonyl-5H-benzo[b]carbazole: Contains additional methyl and sulfonyl groups, which alter its chemical properties.
Uniqueness: 5-Phenyl-5H-benzo[b]carbazole stands out due to its unique combination of a phenyl group and a carbazole core, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability, such as in organic electronics and optoelectronic devices.
Properties
Molecular Formula |
C22H15N |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-phenylbenzo[b]carbazole |
InChI |
InChI=1S/C22H15N/c1-2-10-18(11-3-1)23-21-13-7-6-12-19(21)20-14-16-8-4-5-9-17(16)15-22(20)23/h1-15H |
InChI Key |
UCDUCJZWJDQSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)


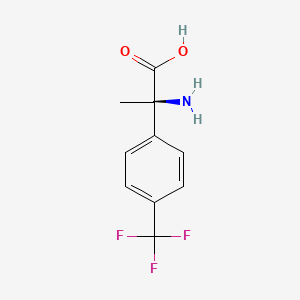
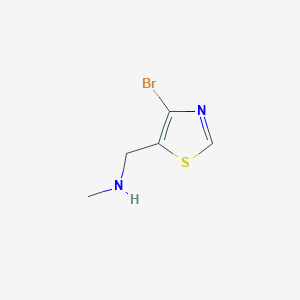
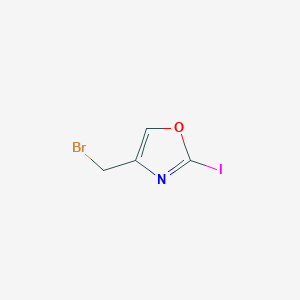
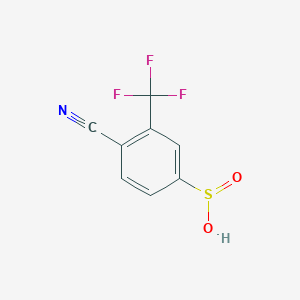
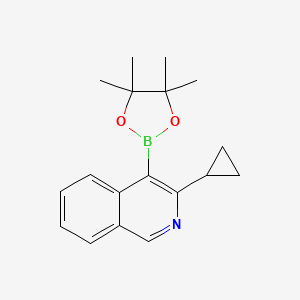
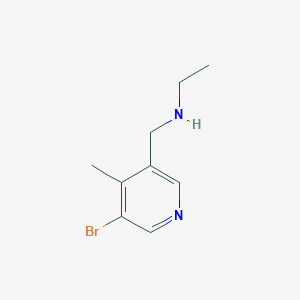
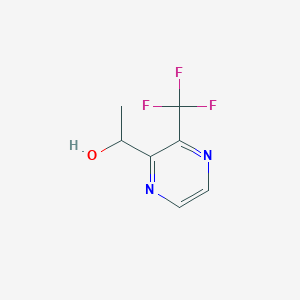
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
